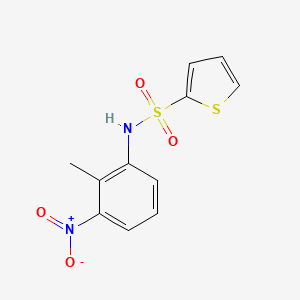

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with sulfonamide precursors. The reaction typically requires the use of catalysts and specific reaction conditions to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its sulfonamide group contributes to its pharmacological properties, making it a candidate for treating infections and cancer.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In a comparative study, this compound showed lower minimum inhibitory concentration (MIC) values than traditional antibiotics, indicating potent antibacterial activity against multidrug-resistant pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. It has been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms through which it exerts these effects include:

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of cell cycle progression : Preventing cancer cells from dividing and proliferating.

A notable study reported that at concentrations above 10 µM, this compound significantly reduced cell viability in various cancer cell lines .

Mechanistic Insights

The mechanism of action for this compound involves the competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to decreased nucleic acid synthesis, ultimately affecting bacterial growth and survival .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the thiophene ring and sulfonamide group can enhance its potency against specific targets.

| Modification | Activity | Mechanism |

|---|---|---|

| 2-Methyl substitution | Increased antibacterial activity | Enhanced binding to dihydropteroate synthase |

| Nitro group addition | Improved anticancer properties | Induction of oxidative stress in cancer cells |

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with MIC values lower than those of standard treatments like linezolid, showcasing its potential as an effective antimicrobial agent .

Case Study on Cytotoxic Effects

In a comparative analysis assessing the cytotoxic effects of various sulfonamide derivatives, this compound showed remarkable efficacy in reducing cell viability across multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Conclusion and Future Directions

This compound represents a promising candidate for further research in antimicrobial and anticancer applications. Ongoing studies focusing on its SAR and mechanism of action will help optimize its therapeutic potential and pave the way for new drug development.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile and other thiophene derivatives . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may offer advantages in certain applications .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide?

Answer:

Synthesis typically involves multi-step reactions, starting with sulfonamide bond formation between thiophene-2-sulfonyl chloride and a substituted aniline. Critical parameters include:

- Reaction conditions : Temperature (e.g., 0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for solubility), and base (e.g., triethylamine to neutralize HCl byproducts) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Stepwise monitoring via TLC or HPLC to identify intermediate bottlenecks .

Q. Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like this compound?

Answer:

X-ray crystallography provides atomic-level resolution of bond angles, dihedral rotations, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and nitro groups). Key steps:

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and disorder modeling .

- Validation : Cross-check with DFT calculations (e.g., Gaussian09) to confirm torsional preferences .

Q. Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR : 1H and 13C NMR to confirm regiochemistry (e.g., nitro group position) and sulfonamide linkage .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) .

Q. Advanced: How does structural modification of the thiophene or nitro group influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

Advanced SAR requires computational docking (AutoDock Vina) to predict binding modes with targets like gamma-secretase .

Q. Basic: What are the stability and solubility profiles under physiological conditions?

Answer:

- Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO or cyclodextrin complexes for in vitro assays .

- Stability : Degrades at pH <4 (nitro group reduction) or >9 (sulfonamide hydrolysis). Store at -20°C under inert gas .

Q. Advanced: How can fragment-based drug design (FBDD) improve this compound’s potency?

Answer:

FBDD identifies minimal binding motifs:

- Fragment screening : X-ray crystallography with protein targets (e.g., FAD-dependent oxidoreductase) to identify key interactions .

- Optimization : Merge fragments (e.g., thiophene-sulfonamide core) with functional groups (e.g., nitro for electron-withdrawing effects) .

Q. Basic: What are the common synthetic impurities, and how are they mitigated?

Answer:

- Impurities : Unreacted thiophene-2-sulfonyl chloride or di-substituted byproducts.

- Mitigation : Use excess aniline derivatives and scavenger resins (e.g., trisamine) to quench residual sulfonyl chloride .

Q. Advanced: How to reconcile contradictory bioactivity data across studies?

Answer:

Discrepancies arise from assay conditions (e.g., cell line variability) or compound degradation. Solutions:

- Standardize protocols : Use identical cell lines (e.g., HEK293T for gamma-secretase assays) and validate compound stability via LC-MS .

- Meta-analysis : Compare IC50 values across studies using standardized units (nM vs. µM) .

Q. Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide (Schrödinger) to model binding to enzymes like COX-2 .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. Basic: How is the compound’s logD/logP measured experimentally?

Answer:

Properties

Molecular Formula |

C11H10N2O4S2 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C11H10N2O4S2/c1-8-9(4-2-5-10(8)13(14)15)12-19(16,17)11-6-3-7-18-11/h2-7,12H,1H3 |

InChI Key |

PRBBSNMFNLKZOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.